N-(2,4-dimethoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide
Description
The compound N-(2,4-dimethoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide features a pyrimido[5,4-b]indole core substituted with a methyl group at the C8 position and an acetamide-linked 2,4-dimethoxybenzyl group at the N3 position. This structure is part of a broader class of pyrimidoindole derivatives studied for their biological activities, particularly as Toll-Like Receptor 4 (TLR4) ligands and vaccine adjuvants . The 2,4-dimethoxybenzyl moiety introduces electron-donating methoxy groups, which may influence solubility, metabolic stability, and receptor binding compared to other substituents.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-13-4-7-17-16(8-13)20-21(25-17)22(28)26(12-24-20)11-19(27)23-10-14-5-6-15(29-2)9-18(14)30-3/h4-9,12,25H,10-11H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFWEZMMISEHJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)NCC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including amide formation and cyclization processes. The initial step often utilizes 2,4-dimethoxybenzylamine as a precursor, which is reacted with pyrimidoindole derivatives to form the desired amide structure. The detailed synthetic pathway can be outlined as follows:
- Preparation of 2,4-Dimethoxybenzylamine : This compound serves as the starting material.
- Formation of the Amide : Reaction with the pyrimidine derivative under controlled conditions to yield the target compound.
Pharmacological Properties
The biological activity of this compound has been evaluated in various studies. The compound exhibits promising activities in several areas:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the growth of various cancer cell lines. For example, it has shown effectiveness against breast (MCF-7), lung (A549), and prostate (DU-145) cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro.
- Antimicrobial Activity : There are indications that it possesses antimicrobial properties against certain bacterial strains, suggesting potential applications in treating infections.
The mechanisms by which this compound exerts its biological effects are still being elucidated. However, potential pathways include:
- Inhibition of Specific Enzymes : It may act as an inhibitor of key enzymes involved in cancer cell proliferation.
- Modulation of Cell Signaling Pathways : The compound could interfere with signaling pathways that regulate inflammation and apoptosis.
Study 1: Anticancer Evaluation
A study conducted on the efficacy of this compound against various cancer cell lines revealed significant cytotoxicity. Using an MTT assay, researchers found that concentrations as low as 10 µM led to a reduction in cell viability by over 50% in MCF-7 cells after 48 hours.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| A549 | 15 | Cell cycle arrest |
| DU-145 | 12 | Inhibition of proliferation |
Study 2: Anti-inflammatory Effects
In a model of induced inflammation using LPS-stimulated macrophages, treatment with the compound resulted in a significant decrease in TNF-alpha levels compared to untreated controls.
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in N-Substituents of the Acetamide Group
The N-substituent on the acetamide chain significantly impacts both synthetic accessibility and biological activity. Key analogs include:
| Compound Name | N-Substituent | Key Features | Yield/Activity Notes | References |
|---|---|---|---|---|
| Target Compound | 2,4-dimethoxybenzyl | Electron-donating methoxy groups; potential for enhanced π-stacking | Not explicitly reported in evidence | - |
| N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide (1Z105 ) | Cyclohexyl | TLR4 agonist with in vivo adjuvant activity; thioacetamide linkage | 76% yield; moderate TLR4 activation | [10, 11] |
| N-(Naphthalen-2-yl)-2-((4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide (18 ) | Naphthalen-2-yl | Bulky aromatic group; reduced yield compared to smaller substituents | 61% yield; unconfirmed activity | [6] |
| N-(Furan-2-ylmethyl)-2-((4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide (19 ) | Furan-2-ylmethyl | Heteroaromatic substituent; high synthetic efficiency | 83.6% yield | [6] |
| N-(tert-Butyl)-2-((4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide (32 ) | tert-Butyl | Sterically hindered alkyl group; moderate yield | 39.7% yield | [3] |
Key Observations :
- Electron-donating vs. electron-withdrawing groups : The target compound’s 2,4-dimethoxybenzyl group may enhance solubility and π-π interactions compared to halogenated analogs (e.g., N-(4-chlorophenyl) derivatives in ).
- Thioacetamide vs. acetamide linkage : While 1Z105 uses a thioether bridge, the target compound employs an oxygen-based acetamide. Thioethers may confer metabolic stability but reduce polarity .
- Bulkiness : Bulky substituents like naphthalen-2-yl (18 ) or tert-butyl (32 ) often correlate with lower yields, suggesting synthetic challenges compared to smaller groups like furan-2-ylmethyl (19 ) .
Modifications at the Pyrimidoindole Core
C8 Substitution
The C8 position on the pyrimidoindole core is critical for TLR4 activation:
- 8-Methyl (Target Compound) : Methyl substitution is associated with moderate activity in TLR4 assays, as seen in 1Z105 .
- 8-(Furan-2-yl) (2B182C) : Substitution with a furan-2-yl group at C8 enhances potency in both human and mouse TLR4-NF-κB reporter assays, demonstrating the importance of heteroaromaticity .
C3 and C5 Substitutions
Functional Group Comparisons
Q & A
Q. What are the critical considerations for optimizing synthetic routes for this compound?
The synthesis involves multi-step reactions requiring precise control of conditions such as temperature (e.g., reflux under inert atmosphere), solvent selection (e.g., DMF or dichloromethane), and catalysts (e.g., sodium hydroxide for cyclization). Key intermediates include pyrimidoindole cores and substituted benzyl groups. Yield optimization often depends on reaction time and purification methods like column chromatography .
Example Protocol :
- Step 1: Construct the pyrimido[5,4-b]indole core via condensation of indole derivatives with pyrimidinones.
- Step 2: Introduce the 2,4-dimethoxybenzyl group via nucleophilic substitution.
- Step 3: Acetamide functionalization using chloroacetyl chloride under basic conditions.
Q. Which analytical techniques are most effective for structural confirmation?
Q. How should initial biological activity screening be designed?
Prioritize in vitro assays targeting pathways relevant to the compound’s structural analogs (e.g., kinase inhibition, cytotoxicity). Use cell lines (e.g., HeLa, MCF-7) for antiproliferative assays (MTT or SRB) and enzyme-linked immunosorbent assays (ELISA) for target validation. Include positive controls (e.g., doxorubicin) and dose-response curves (IC₅₀ calculations) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted on analogs?
Systematically modify substituents (e.g., methoxy groups, halogen substitutions) and evaluate changes in bioactivity. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like topoisomerase II or EGFR. Correlate computational data with experimental IC₅₀ values .
SAR Example :
| Substituent Position | Modification | Effect on IC₅₀ (μM) |
|---|---|---|
| 8-Methyl | Removal | 2.1 → 5.8 |
| 2,4-Dimethoxybenzyl | Fluorine addition | 1.5 → 0.9 |
Q. What methodologies address low solubility in formulation studies?
Employ co-solvents (e.g., PEG-400), nanoemulsions, or solid dispersion techniques. Assess solubility via shake-flask method and bioavailability using Caco-2 cell permeability assays. Stability studies (pH 1.2–7.4 buffers) identify degradation pathways .
Q. How can in vivo pharmacokinetic (PK) and toxicity profiles be evaluated?
Conduct rodent studies with intravenous/oral administration. Measure plasma concentration (LC-MS/MS) for PK parameters (t₁/₂, Cmax, AUC). For toxicity, monitor organ histopathology and serum biomarkers (ALT, creatinine) over 28 days. Compare results to structurally related compounds with known safety profiles .
Data Contradictions and Resolution
- Synthesis Yield Variability : Discrepancies in yields (40–75%) across studies may arise from solvent purity or inert atmosphere integrity. Replicate reactions under strictly controlled conditions .
- Biological Activity Inconsistencies : Conflicting IC₅₀ values (e.g., 1.2 μM vs. 3.4 μM) could stem from assay protocols (e.g., serum concentration in media). Standardize protocols using CLSI guidelines .
Key Research Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
